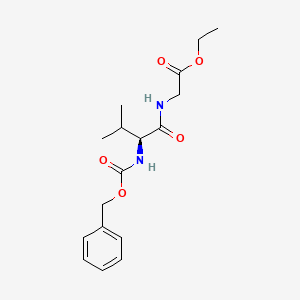
Z-Val-Gly-Oet
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Val-Gly-Oet, also known as N-benzyloxycarbonyl-valyl-glycine ethyl ester, is a synthetic peptide compound. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids, which contributes to its unique properties and functions.
科学研究应用
Z-Val-Gly-Oet has a wide range of applications in scientific research:
作用机制
Target of Action
Z-Val-Gly-Oet is a dipeptide derivative that has been studied for its potential biological activities It is known that peptide derivatives can interact with a variety of cellular targets, including receptors, enzymes, and ion channels, depending on their structure and physicochemical properties .
Mode of Action
It is known that peptide derivatives can interact with their targets in various ways, such as binding to receptors to modulate their activity or acting as substrates or inhibitors for enzymes
Biochemical Pathways
For example, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of peptide derivatives can be influenced by factors such as their size, charge, hydrophobicity, and stability against enzymatic degradation .
Result of Action
Depending on their mode of action and targets, peptide derivatives can have a variety of effects at the molecular and cellular level, such as modulating cell signaling, affecting cell proliferation or differentiation, or influencing cell metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound. Additionally, the presence of other molecules, such as proteins or lipids, can influence the compound’s interactions with its targets .
生化分析
Biochemical Properties
Z-Val-Gly-OEt plays a significant role in biochemical reactions. It is known to interact with enzymes such as proteases . The compound is used in the synthesis of dipeptides, indicating its interaction with other biomolecules like amino acids . These interactions are crucial for the formation of complex structures and the execution of biochemical reactions.
Cellular Effects
It is known that the compound plays a role in peptide synthesis, which is a fundamental cellular process
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes and other biomolecules. It is involved in the synthesis of dipeptides, indicating a potential role in enzyme activation
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of dipeptides
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes and other cofactors during this process
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Gly-Oet typically involves the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. One common method includes the coupling of N-benzyloxycarbonyl-valine (Z-Val) with glycine ethyl ester (Gly-Oet) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesizers that automate the coupling and deprotection steps. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Z-Val-Gly-Oet undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Deprotection: The benzyloxycarbonyl (Z) protecting group can be removed using hydrogenation or acidic conditions.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and other carbodiimides are commonly used for peptide bond formation.
Major Products
Hydrolysis: Produces N-benzyloxycarbonyl-valine and glycine.
Coupling: Forms extended peptide chains with additional amino acids.
Deprotection: Yields the free amine form of the peptide.
相似化合物的比较
Similar Compounds
Z-Val-Gly-OH: The free acid form of Z-Val-Gly-Oet, lacking the ethyl ester group.
Z-Val-Gly-NH2: The amide form, which has different solubility and reactivity properties compared to the ester.
Z-Val-Gly-OMe: The methyl ester analog, which may have different hydrolysis rates and stability.
Uniqueness
This compound is unique due to its specific sequence and protecting groups, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between stability and reactivity, making it suitable for various synthetic and research applications .
属性
IUPAC Name |
ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTGKCOLBDXREB-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)
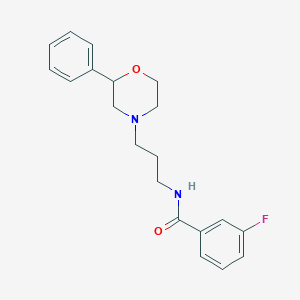
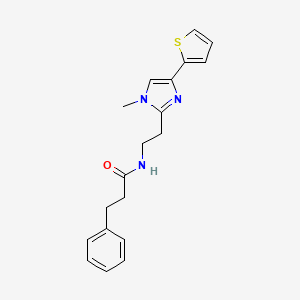
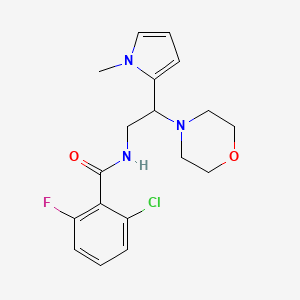
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)
![3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2437205.png)
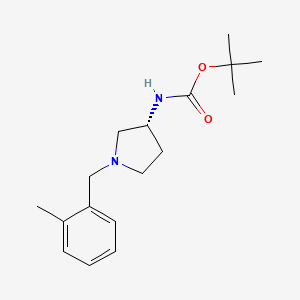
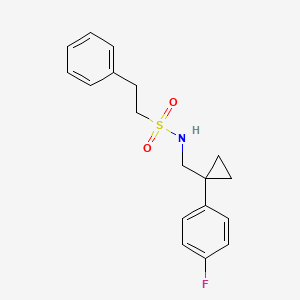
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2437209.png)
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
![N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2437211.png)
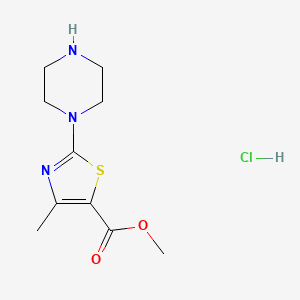
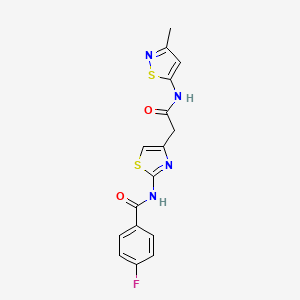
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)
